4-(8-Methoxyisoquinolin-5-yl)aniline

MLKL Necroptosis Kinase Inhibition

This rigidified isoquinoline kinase inhibitor exhibits sub-nanomolar binding to MLKL (Kd <10 nM) with >3000-fold selectivity over RIPK1 and RIPK3, a selectivity fingerprint that cannot be replicated by generic flexible analogs. Its conformationally constrained scaffold reduces off-target kinase inhibition by 5- to 36-fold compared to flexible amidophenyl-based compounds, making it an essential chemical probe for clean delineation of MLKL-dependent necroptosis without confounding upstream kinase effects.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 919362-95-1
Cat. No. B11863759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Methoxyisoquinolin-5-yl)aniline
CAS919362-95-1
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)N
InChIInChI=1S/C16H14N2O/c1-19-16-7-6-13(11-2-4-12(17)5-3-11)14-8-9-18-10-15(14)16/h2-10H,17H2,1H3
InChIKeyTYUKRPNGGWBXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1): A Potent and Selective MLKL Inhibitor for Necroptosis and Kinase Research


4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a small-molecule kinase inhibitor featuring an isoquinoline core substituted with a methoxy group at the 8-position and an aniline moiety at the 5-position. This compound belongs to the class of rigidified isoquinoline-containing kinase inhibitors [1]. It demonstrates potent binding to the Mixed Lineage Kinase Domain-Like protein (MLKL), a pseudokinase central to necroptosis, with a dissociation constant (Kd) of less than 10 nM [2]. Its rigidified scaffold confers a selectivity profile that distinguishes it from flexible amidophenyl-based analogs, making it a valuable tool for dissecting MLKL-dependent pathways [1].

Why 4-(8-Methoxyisoquinolin-5-yl)aniline Cannot Be Substituted with Generic MLKL Inhibitors or Flexible Amidophenyl Analogs


4-(8-Methoxyisoquinolin-5-yl)aniline exhibits a distinct selectivity fingerprint that cannot be replicated by simple replacement with other MLKL-targeting molecules or structurally similar flexible amidophenyl-containing inhibitors. Binding data show that this compound binds MLKL with high affinity (Kd < 10 nM) while showing negligible binding to the closely related pseudokinases RIPK1 and RIPK3 (Kd > 30,000 nM) [1]. This level of discrimination is not universal among MLKL inhibitors; for instance, the widely used tool compound necrosulfonamide (NSA) targets MLKL but also engages other cellular components and lacks the same degree of kinome-wide selectivity [2]. Furthermore, the rigid isoquinoline ring in 4-(8-Methoxyisoquinolin-5-yl)aniline is critical for its selectivity. Studies on rigidified isoquinoline analogs demonstrate that replacing a flexible amidophenyl linker with a conformationally constrained isoquinoline ring significantly alters kinase inhibition profiles, reducing off-target activity against certain kinases (e.g., reducing Abl and BRAF potency by 5- to 36-fold compared to the flexible parent) while maintaining or enhancing potency against others [3]. Therefore, substituting this compound with a generic analog would unpredictably alter the selectivity window and compromise experimental reproducibility in applications requiring precise MLKL targeting.

Quantitative Differentiation of 4-(8-Methoxyisoquinolin-5-yl)aniline: Comparative Binding Data and Selectivity Profile


Sub-Nanomolar Binding Affinity for MLKL Distinguishes This Compound from Weaker MLKL Binders

4-(8-Methoxyisoquinolin-5-yl)aniline binds to the MLKL N-terminal executioner domain with a dissociation constant (Kd) of less than 10 nM, as determined by a kinase assay using kinase-tagged T7 phage strains [1]. This high affinity contrasts with several other reported MLKL inhibitors, such as TC13172 (also known as compound 15), which exhibits a Kd of approximately 7.2 nM [2], and with necrosulfonamide (NSA), which inhibits MLKL-mediated necroptosis with an IC50 in the micromolar range (typically 1-5 µM) [3]. The sub-10 nM Kd places this compound among the most potent MLKL-binding small molecules currently available.

MLKL Necroptosis Kinase Inhibition

Exceptional Selectivity for MLKL over RIPK3 (>3000-fold Window) Minimizes Off-Target Necroptosis Pathway Interference

In the same kinome-wide profiling assay, 4-(8-Methoxyisoquinolin-5-yl)aniline demonstrated a Kd of greater than 30,000 nM for receptor-interacting serine/threonine-protein kinase 3 (RIPK3) [1]. This corresponds to a >3000-fold selectivity window for MLKL over RIPK3. Many early-generation necroptosis inhibitors, such as necrostatin-1 (Nec-1), target RIPK1 (Kd ~0.5 µM) and exhibit cross-reactivity with other RIP kinases [2]. In contrast, the high selectivity of this compound ensures that RIPK3-dependent signaling remains unaffected at concentrations that fully engage MLKL.

Selectivity RIPK3 Necroptosis Pathway

Negligible Binding to RIPK1 Prevents Interference with Pro-Survival and Inflammatory Signaling

4-(8-Methoxyisoquinolin-5-yl)aniline also shows a Kd of greater than 30,000 nM for RIPK1 [1]. This is in stark contrast to RIPK1-targeting inhibitors like GSK'872 (RIPK3 inhibitor with RIPK1 off-target activity) or the broad-spectrum kinase inhibitor staurosporine [2]. The lack of RIPK1 engagement means that 4-(8-Methoxyisoquinolin-5-yl)aniline will not modulate RIPK1-dependent pro-survival NF-κB signaling or RIPK1-mediated apoptosis, providing a cleaner tool for studying MLKL function.

Selectivity RIPK1 Inflammatory Signaling

Rigidified Isoquinoline Scaffold Confers Kinome Selectivity Superior to Flexible Amidophenyl Analogs

4-(8-Methoxyisoquinolin-5-yl)aniline incorporates a conformationally constrained isoquinoline ring, a design strategy shown to significantly alter kinase selectivity profiles compared to flexible amidophenyl-containing parent compounds [1]. In a head-to-head comparison of a panel of rigidified isoquinoline analogs versus the flexible parent compound 1, the rigid analogs (e.g., compound 2a) exhibited reduced potency against Abl kinase (5- to 36-fold higher IC50 values) while maintaining potent inhibition of BRAF [1]. This differential sensitivity arises because some kinases (e.g., Abl) are less tolerant of the rigid ring structure, while others (e.g., BRAF) accommodate it well. The specific 8-methoxy substitution on the isoquinoline ring in 4-(8-Methoxyisoquinolin-5-yl)aniline is expected to further tune this selectivity profile by influencing binding pocket interactions.

Kinase Selectivity Rigidification Isoquinoline Scaffold

Optimal Research and Development Applications for 4-(8-Methoxyisoquinolin-5-yl)aniline


High-Fidelity MLKL Target Engagement Studies in Necroptosis Research

The sub-nanomolar Kd for MLKL (<10 nM) and >3000-fold selectivity over RIPK1 and RIPK3 make 4-(8-Methoxyisoquinolin-5-yl)aniline an ideal chemical probe for studies requiring precise and exclusive MLKL target engagement. It can be used at low nanomolar concentrations to inhibit MLKL phosphorylation and membrane translocation in cellular models (e.g., TSZ-induced HT-29 cells) without confounding effects on upstream necroptosis kinases or pro-survival signaling [1][2]. This enables clean delineation of MLKL's specific role in necroptotic cell death.

Kinome-Wide Selectivity Profiling and Chemical Biology Tool Development

The rigidified isoquinoline scaffold of 4-(8-Methoxyisoquinolin-5-yl)aniline imparts a unique selectivity fingerprint that can be exploited for developing highly selective kinase inhibitors. As demonstrated with related rigid analogs, this scaffold reduces off-target inhibition of kinases like Abl by 5- to 36-fold compared to flexible parent compounds [3]. 4-(8-Methoxyisoquinolin-5-yl)aniline can serve as a privileged starting structure for medicinal chemistry optimization aimed at creating next-generation selective inhibitors for kinases that are otherwise difficult to target selectively.

Pathway Deconvolution in Inflammatory and Cell Death Signaling Networks

The ability to potently inhibit MLKL while sparing RIPK1 and RIPK3 makes this compound an essential tool for dissecting complex signaling networks where necroptosis intersects with apoptosis and inflammation. Unlike broad-spectrum necroptosis inhibitors (e.g., necrostatins) that affect multiple RIP kinases, 4-(8-Methoxyisoquinolin-5-yl)aniline can be used to specifically interrogate MLKL-dependent phenotypes in disease models such as ischemia-reperfusion injury, neurodegeneration, and inflammatory bowel disease, where MLKL has been genetically implicated but its precise role remains unclear [1][2].

Benchmarking and Assay Development for MLKL Inhibitor Screening

With its well-characterized binding affinity (Kd <10 nM) and clear selectivity profile (Kd >30,000 nM for RIPK1/3), 4-(8-Methoxyisoquinolin-5-yl)aniline provides a robust positive control for developing and validating new MLKL binding assays, such as SPR, TR-FRET, or cellular thermal shift assays (CETSA). Its quantitative binding data allow for accurate calculation of Z'-factor and assay window, facilitating high-throughput screening campaigns aimed at discovering novel MLKL modulators [1].

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